5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine; hydrochloride
Overview
Description
5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine; hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a furan ring substituted with a 4-fluorophenyl group, a hydroxy group, and a carboxamidine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine; hydrochloride typically involves multi-step organic synthesis. One common method includes the formation of the furan ring followed by the introduction of the 4-fluorophenyl group through electrophilic aromatic substitution. The hydroxy and carboxamidine groups are then introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine; hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxamidine moiety can be reduced to form amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the carboxamidine group may produce primary or secondary amines.
Scientific Research Applications
5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine; hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine; hydrochloride involves its interaction with specific molecular targets. The hydroxy and carboxamidine groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylhydrazine hydrochloride: Used as a chemical intermediate in pharmaceuticals and agrochemicals.
Pyrimidine derivatives: Known for their anti-inflammatory and pharmacological effects.
Uniqueness
5-(4-Fluoro-phenyl)-N-hydroxy-2-methyl-furan-3-carboxamidine; hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-(4-fluorophenyl)-N'-hydroxy-2-methylfuran-3-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2.ClH/c1-7-10(12(14)15-16)6-11(17-7)8-2-4-9(13)5-3-8;/h2-6,16H,1H3,(H2,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBZWPXDWBBVNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)F)C(=NO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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